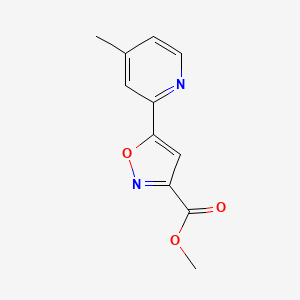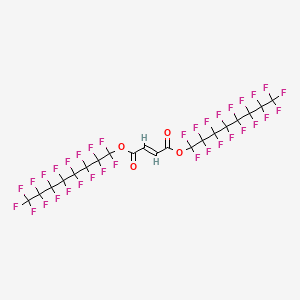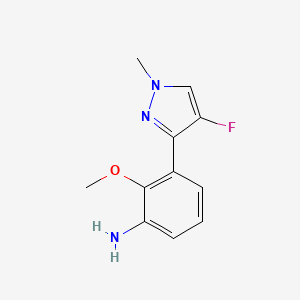
Diisopropyl (3-acetyloxiran-2-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropyl (3-acetyloxiran-2-yl)phosphonate is an organic compound with the molecular formula C10H19O5P. It is characterized by the presence of an oxirane ring and a phosphonate group, making it a valuable intermediate in organic synthesis and various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diisopropyl (3-acetyloxiran-2-yl)phosphonate typically involves the reaction of diisopropyl phosphite with an appropriate epoxide. One common method is the reaction of diisopropyl phosphite with 3-acetyloxirane under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using standard techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Diisopropyl (3-acetyloxiran-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonates.
Reduction: Reduction reactions can convert the oxirane ring to other functional groups.
Substitution: The phosphonate group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce alcohols or other reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Diisopropyl (3-acetyloxiran-2-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diisopropyl (3-acetyloxiran-2-yl)phosphonate involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various biomolecules. The phosphonate group can also participate in binding interactions with enzymes and other proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl (3-acetyloxiran-2-yl)phosphonate
- Dimethyl (3-acetyloxiran-2-yl)phosphonate
- Diphenyl (3-acetyloxiran-2-yl)phosphonate
Uniqueness
Diisopropyl (3-acetyloxiran-2-yl)phosphonate is unique due to its specific substituents, which influence its reactivity and interactions. The presence of isopropyl groups can affect the compound’s solubility, stability, and overall chemical behavior compared to its analogs .
Eigenschaften
CAS-Nummer |
89020-96-2 |
|---|---|
Molekularformel |
C10H19O5P |
Molekulargewicht |
250.23 g/mol |
IUPAC-Name |
1-[3-di(propan-2-yloxy)phosphoryloxiran-2-yl]ethanone |
InChI |
InChI=1S/C10H19O5P/c1-6(2)14-16(12,15-7(3)4)10-9(13-10)8(5)11/h6-7,9-10H,1-5H3 |
InChI-Schlüssel |
XNSASXFQYQSLRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(=O)(C1C(O1)C(=O)C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl (S)-2-[3-[(2-Isopropyl-4-thiazolyl)methyl]-3-methylureido]-4-morpholinobutanoate Oxalate](/img/structure/B13711616.png)

![(5-Amino-4'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13711618.png)











